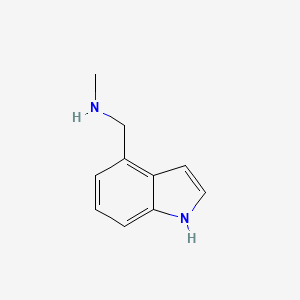
1-(1H-indol-4-yl)-N-methylmethanamine
Overview
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of indole derivatives has long been a topic of interest to organic and medicinal chemists . The Fischer indole synthesis is one method used to create indole derivatives .Molecular Structure Analysis
Indole is also known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, two from a lone pair on nitrogen and eight from double bonds, which makes them aromatic in nature .Chemical Reactions Analysis
Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The physical and chemical properties of a specific indole derivative like “1-(1H-indol-4-yl)-N-methylmethanamine” would depend on its specific structure.Scientific Research Applications
Anticancer Activity
1-(1H-indol-4-yl)-N-methylmethanamine and its derivatives have shown potential in cancer treatment. A study synthesized a series of derivatives and tested them against various human cancer cell lines, finding potent growth inhibitory action at lower micro molar concentrations. Specifically, a compound, IT-14, was identified for its ability to inhibit the deacetylation activity of the SIRT1 enzyme, showing promising results in reducing prostate weight in prostate hyperplasia animal models and maintaining histoarchitecture of prostate tissues. This indicates its potential as a lead molecule for treating prostatic hyperplasia (Panathur et al., 2013).
Synthesis and Structural Evaluation
Another research avenue is the synthesis and structural evaluation of novel indole-based compounds. For instance, a novel (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized as an intermediate for further production of substances with useful pharmacological properties. This compound is seen as a precursor for disubstituted 1-(indolin-5-yl)methanamines, showcasing its potential in the development of new drugs (Ogurtsov & Rakitin, 2021).
Anticonvulsant Properties
Compounds related to 1-(1H-indol-4-yl)-N-methylmethanamine have been explored for their anticonvulsant properties. Research synthesizing novel Schiff bases of 3-aminomethyl pyridine and testing them for anticonvulsant activity has been conducted. A number of synthesized compounds showed significant seizure protection in various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Safety And Hazards
The safety and hazards associated with a specific indole derivative would depend on its specific structure. For general safety measures, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
1-(1H-indol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11-12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXOSZVHVILMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500973 | |
| Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-4-yl)-N-methylmethanamine | |
CAS RN |
3468-22-2, 94980-84-4 | |
| Record name | N-Methyl-1H-indole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

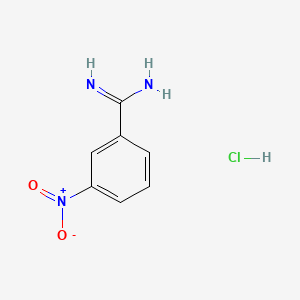
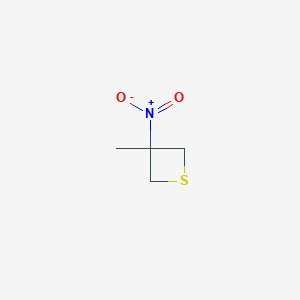
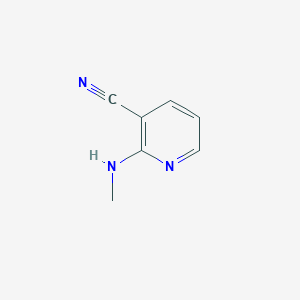
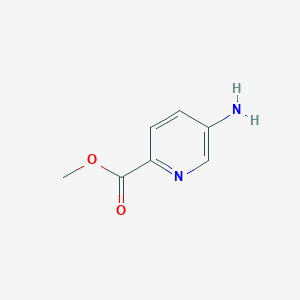
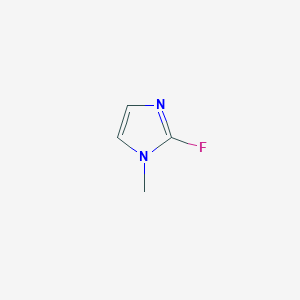
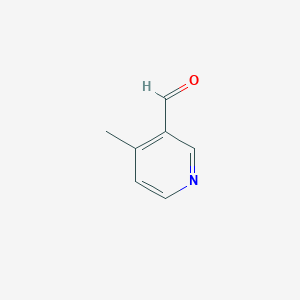
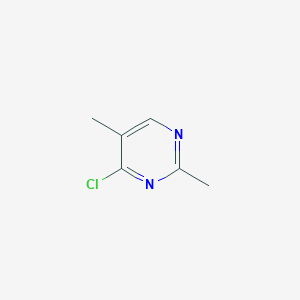
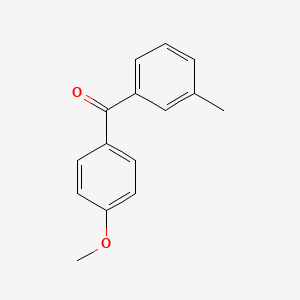
![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)
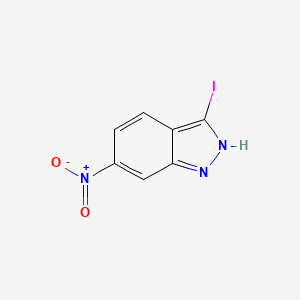
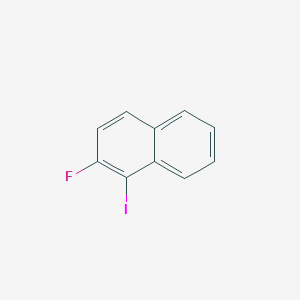
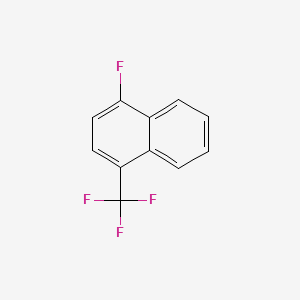
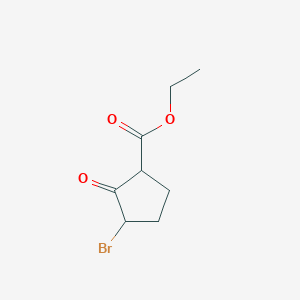
![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)